1-(Aminomethyl)-2-methylnaphthalene
Description
1-(Aminomethyl)-2-methylnaphthalene is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 1-position and a methyl group (-CH₃) at the 2-position of the naphthalene ring system. Its chemical structure suggests increased polarity compared to non-functionalized methylnaphthalenes, influencing solubility, chromatographic behavior, and metabolic pathways .
Properties
CAS No. |
158616-85-4 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8,13H2,1H3 |
InChI Key |
WMRVYQNEOLTIMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN |
Synonyms |
(2-METHYLNAPHTHALEN-1-YL)METHANAMINE |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-(Aminomethyl)-2-methylnaphthalene is primarily used as an intermediate in organic synthesis. It serves as a precursor for various chemical compounds, including pharmaceuticals and dyes.
Environmental Applications
Recent studies have indicated potential uses of this compound in environmental remediation:
- Detection of Isocyanates : It has been utilized as a reagent for the determination of isocyanates in air via UV or fluorescence detection .
- Water Treatment : Similar compounds have been used to develop hybrid materials for removing contaminants like arsenic from water .
Case Study 1: Terbinafine Synthesis
In a study focusing on the synthesis of terbinafine, this compound was identified as a key intermediate. The reaction pathways involved multiple steps where this compound facilitated the formation of the desired antifungal structure, demonstrating its importance in pharmaceutical chemistry.
Case Study 2: Environmental Monitoring
A research project employed this compound to monitor air quality by detecting isocyanates. The compound's reactivity allowed for sensitive detection methods that could be crucial for occupational safety and environmental health assessments.
Toxicological Considerations
While exploring its applications, it is essential to consider the toxicological profile of this compound and related compounds:
Comparison with Similar Compounds
Key Findings :
- The aminomethyl group may mitigate toxicity by enabling detoxification via enzymatic conjugation, unlike naphthalene’s reactive epoxide intermediates .
Chromatographic and Environmental Behavior
- Retention on SWCNT Columns: Two-ring aromatic compounds (e.g., 1- and 2-methylnaphthalene) exhibit higher retention times than single-ring analogs due to π-π interactions with SWCNT surfaces .
- Environmental Degradation: Methylnaphthalenes are degraded by bacteria (e.g., Cunninghamella elegans) and fungi, but their metabolites can inhibit microbial growth at high concentrations . The aminomethyl derivative may undergo faster biodegradation via deamination, though this requires experimental validation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(Aminomethyl)-2-methylnaphthalene and its derivatives?
- Methodological Answer : Synthesis typically involves functionalization of the naphthalene backbone. For example, Schiff base formation (e.g., condensation of amines with aldehydes) is a common strategy, as demonstrated in studies using spectroscopic characterization (FT-IR, NMR) to confirm structural integrity . Reductive amination or catalytic hydrogenation may also be employed for introducing the aminomethyl group. Rigorous purification via column chromatography and validation using high-resolution mass spectrometry (HRMS) are critical steps .
Q. How should in vivo studies be designed to assess acute toxicity of this compound?
- Methodological Answer : Use rodent models (e.g., mice or rats) with controlled exposure routes (oral, dermal, or inhalation). Key parameters include:
- Dose ranges : Based on LD50 estimates from preliminary studies.
- Endpoints : Monitor lung histopathology (e.g., pulmonary alveolar proteinosis), hepatic/renal biomarkers (AST, ALT, creatinine), and body weight changes .
- Control groups : Include vehicle-only and untreated cohorts to isolate compound-specific effects .
Q. What literature search strategies ensure comprehensive toxicological profiling of naphthalene derivatives?
- Methodological Answer : Use structured database queries combining terms like "this compound", "toxicokinetics", "genomic toxicity", and "environmental fate". Filter studies via inclusion criteria (e.g., peer-reviewed articles, mammalian models, systemic effects) and screen non-English papers using translated abstracts . Tools like PubMed’s MeSH terms and Scopus’s citation tracking enhance coverage.
Advanced Research Questions
Q. How can contradictions in toxicity data across studies on methylnaphthalene derivatives be resolved?
- Methodological Answer : Conduct a systematic review with the following steps:
Data extraction : Standardize metrics (e.g., NOAEL/LOAEL, exposure duration) .
Risk of Bias (RoB) assessment : Apply tools like Table C-6/C-7 (e.g., randomization, allocation concealment) to weigh study reliability .
Confidence rating : Rate evidence quality (e.g., high/moderate/low) based on reproducibility and mechanistic plausibility .
Conflicting results may arise from species-specific metabolism or exposure route variability; meta-regression can identify confounding factors .
Q. What analytical techniques characterize metabolic byproducts of this compound in microbial degradation?
- Methodological Answer : Use Cunninghamella elegans or soil column models to simulate biodegradation. Analyze metabolites via:
- LC-MS/MS : For identifying hydroxylated or oxidized derivatives.
- 14C-radiotracing : To track compound mineralization in Salmo gairdneri (rainbow trout) .
- NMR spectroscopy : Resolves structural changes in aromatic rings or side chains .
Q. What in vitro models are suitable for studying the hepatic effects of this compound?
- Methodological Answer : Primary hepatocytes or HepG2 cell lines are optimal. Key protocols include:
- CYP450 induction assays : Measure enzyme activity (e.g., CYP1A2) using fluorogenic substrates.
- Oxidative stress markers : Quantify glutathione depletion or lipid peroxidation (MDA assay).
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .
Q. How can genomic toxicity of this compound be evaluated?
- Methodological Answer : Employ in vitro genotoxicity assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
